molecular formula C15H10Br2N8 B2687048 bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane CAS No. 105678-70-4

bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane

Cat. No. B2687048
M. Wt: 462.109
InChI Key: MZMDTPLHHZWXTN-UHFFFAOYSA-N
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Description

The compound “bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane” appears to be a complex organic molecule. It contains two tetrazole rings, each attached to a bromophenyl group, and these are both linked to a central methane (CH2) group. Tetrazoles are a type of heterocyclic compound that contain a five-membered ring made up of four nitrogen atoms and one carbon atom. Phenyl groups are a type of aromatic ring, and bromophenyl means that one of the hydrogen atoms in the phenyl group has been replaced by a bromine atom.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrazole and bromophenyl groups, followed by their attachment to the methane group. However, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the aromatic rings and the tetrazole groups. The bromine atoms would add extra weight and size to the molecule, and the nitrogen atoms in the tetrazole rings could potentially form hydrogen bonds with other molecules.



Chemical Reactions Analysis

Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. However, we can infer that the bromine atoms might make the compound more reactive, as bromine is a good leaving group. The tetrazole rings could also potentially participate in various reactions due to the presence of nitrogen atoms.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its constituent groups. For example, the presence of bromine atoms might increase its molecular weight and size, and the nitrogen atoms in the tetrazole rings could potentially allow it to form hydrogen bonds with other molecules.


Scientific Research Applications

The field of organometallic chemistry has explored the synthesis, structures, and properties of various compounds that include bis(pyrazolyl)alkanes and organotin derivatives. These compounds serve as precursors or active components in the development of materials with potential applications in catalysis, sensing, and material science. While the specific compound bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane was not directly found, the research on closely related bis(pyrazolyl)alkanes and organotin compounds provides valuable insights into the potential applications and characteristics of similar compounds.

Synthesis and Structural Characterization

Bis(pyrazolyl)alkanes have been synthesized through reactions involving halopyrazoles and alkanes under specific conditions. These compounds are characterized by their ability to form complexes with transition metals, displaying unique electrochemical and structural properties. The synthesis of these compounds involves reacting pyrazol-1-yl derivatives with halides or organotin halides to yield novel organometallic complexes, showcasing diverse coordination geometries and bonding interactions (Tang et al., 1999; Zhao et al., 2003).

Applications in Catalysis

The organotin and bis(pyrazolyl)alkane derivatives exhibit catalytic activities, particularly in the transfer hydrogenation of ketones. Ruthenium complexes containing substituted bis(pyrazolyl)methane ligands have been synthesized and tested for their catalytic efficiency in hydrogenation reactions. These studies reveal the potential of these compounds as catalysts in organic transformations, offering a safer and more efficient methodology for the synthesis of various organic compounds (Carrión et al., 2007).

Sensing and Material Science

Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates demonstrate efficient luminescence sensing capabilities for detecting environmental contaminants. This research suggests that bis(pyrazolyl)alkane derivatives, by extension, could be instrumental in the development of luminescent sensory materials for environmental monitoring and pollutant detection (Zhao et al., 2017).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards. However, as a general rule, complex organic molecules should be handled with care, and appropriate safety measures should be taken when synthesizing or working with them.


Future Directions

The study of complex organic molecules like this one is a rich field with many potential future directions. These could include exploring its synthesis in more detail, studying its reactions with other compounds, investigating its potential uses, and more.


Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more detailed and accurate analysis, specific studies or literature on this compound would be needed. If you have access to such resources, I would recommend consulting them for more information. If you need help understanding those resources, feel free to ask!


properties

IUPAC Name

1-(4-bromophenyl)-5-[[1-(4-bromophenyl)tetrazol-5-yl]methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2N8/c16-10-1-5-12(6-2-10)24-14(18-20-22-24)9-15-19-21-23-25(15)13-7-3-11(17)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMDTPLHHZWXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane

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